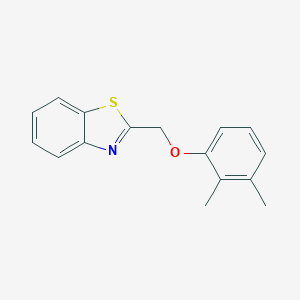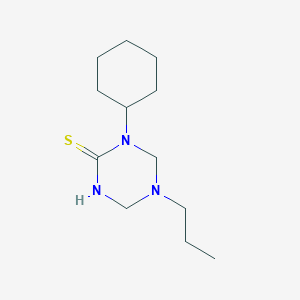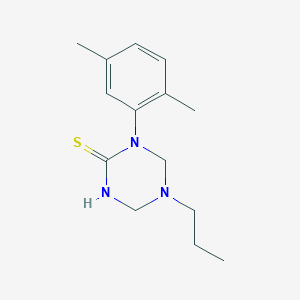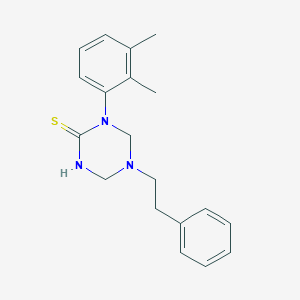![molecular formula C23H22N6O2S2 B282694 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282694.png)
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that is currently being researched for its potential to treat pain and inflammation while reducing gastrointestinal (GI) side effects.
作用机制
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide works by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide reduces inflammation and pain while minimizing GI side effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has a unique mechanism of action that results in reduced inflammation and pain without affecting the normal physiological functions of the body. 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One of the major advantages of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is its potential to reduce GI side effects commonly associated with traditional NSAIDs. This makes it a promising candidate for the treatment of chronic pain and inflammation. However, the limitations of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide include its high cost of synthesis and limited availability.
未来方向
There are several future directions for the research and development of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide. These include the evaluation of its efficacy and safety in clinical trials, the identification of potential drug-drug interactions, and the optimization of its synthesis method to reduce costs and increase availability. Additionally, further research is needed to explore the potential of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide for the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a promising candidate for the treatment of pain and inflammation with reduced GI side effects. Its unique mechanism of action and favorable safety profile make it a potential alternative to traditional NSAIDs. Further research is needed to fully evaluate its efficacy and safety in clinical trials and to optimize its synthesis method for increased availability and affordability.
合成方法
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of advanced techniques and equipment to ensure purity and high yield of the final product.
科学研究应用
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. Studies have shown that 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has superior efficacy and safety compared to traditional NSAIDs such as ibuprofen and naproxen.
属性
分子式 |
C23H22N6O2S2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
4-[[5-(4-acetamidophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C23H22N6O2S2/c1-3-29-20(17-8-10-19(11-9-17)25-15(2)30)27-28-23(29)33-14-16-4-6-18(7-5-16)21(31)26-22-24-12-13-32-22/h4-13H,3,14H2,1-2H3,(H,25,30)(H,24,26,31) |
InChI 键 |
IYFBKLXLOMOJPM-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)NC(=O)C |
规范 SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)


